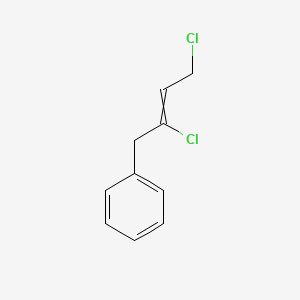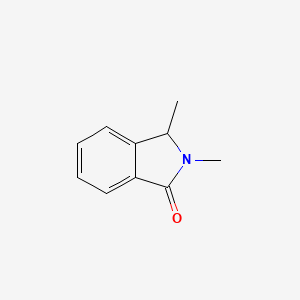
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl-: is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a 1,3-dioxobutyl group and a phenyl group attached to the indole core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with appropriate reagents to introduce the 1,3-dioxobutyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
化学反应分析
Types of Reactions
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or its therapeutic effects in a biological system.
相似化合物的比较
Similar Compounds
1H-Indole-3-acetamide: Another indole derivative with different functional groups.
1H-Indole-2-carboxylic acid: An indole compound with a carboxylic acid group.
1H-Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
属性
CAS 编号 |
58975-15-8 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
1-(3-phenylindol-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c1-13(20)11-18(21)19-12-16(14-7-3-2-4-8-14)15-9-5-6-10-17(15)19/h2-10,12H,11H2,1H3 |
InChI 键 |
SGQLBGMMRUIQGK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
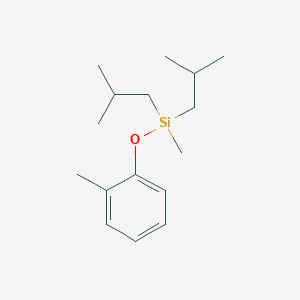
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
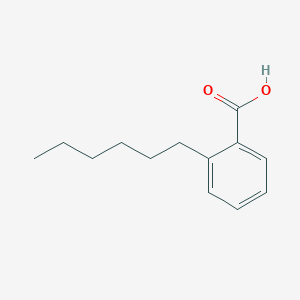
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)

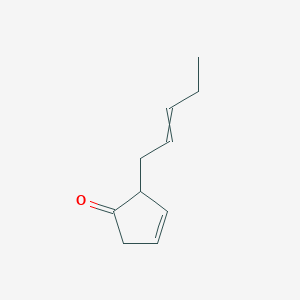
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
